



# Total Synthesis of (-)-Echinosporin: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Echinosporin	
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This document provides a detailed overview of the total synthesis of the natural product (-)echinosporin, a compound with noted antibiotic and antitumor properties. The protocol
described herein is based on the seminal work of Smith and coworkers, who first achieved the
enantioselective total synthesis of this complex molecule. This application note includes key
experimental procedures, tabulated quantitative data for easy reference, and diagrams
illustrating the synthetic strategy and the proposed biological mechanism of action.

### Introduction

(-)-Echinosporin is a structurally unique and highly oxygenated natural product isolated from Streptomyces echinosporus.[1] It has garnered significant attention from the scientific community due to its interesting biological activities, including the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells. The intricate tricyclic lactone core of (-)-echinosporin has presented a formidable challenge to synthetic chemists, making its total synthesis a noteworthy achievement in organic chemistry. The strategy developed by Smith and his team provides an elegant and efficient pathway to this natural product, enabling further investigation of its therapeutic potential.

### **Data Presentation**

The following tables summarize the quantitative data for the key steps in the total synthesis of (-)-echinosporin as reported by Smith et al.



Step No.	Reaction	Starting Material	Product	Reagents and Condition s	Yield (%)	Diastereo meric Ratio (d.r.)
1	[2+2] Photocyclo addition	Dihydrofur an & Cyclopente none	Bicyclic Ketone	hv, Acetone, Pyrex	Not specified	Not specified
2	Enol Triflate Formation	Bicyclic Ketone	Enol Triflate	LDA, PhNTf <sub>2</sub> , THF, -78 °C to -20 °C	Not specified	Not applicable
3	Pd- catalyzed Carbometh oxylation	Enol Triflate	α,β- Unsaturate d Ester	Pd(OAc) <sub>2</sub> , PPh <sub>3</sub> , Et <sub>3</sub> N, CO, DMF/MeO H	54-56% (over 2 steps)	Not applicable
4	Davis Hydroxylati on	α,β- Unsaturate d Ester	α-Hydroxy Ester	KHMDS, 2- (phenylsulf onyl)-3- phenyloxaz iridine, THF, -78 °C	60-70%	>20:1
5	Lactonizati on	α-Hydroxy Ester	Tricyclic Lactone	Bio-Rad AG50W-X2 resin, MeCN/H <sub>2</sub> O	Not specified	Not applicable
6	Pd- catalyzed Oxidation	Tricyclic Lactone	Dienone	Pd₂(dba)₃· CHCl₃, (allyl- O)₂CO,	50-55%	Not applicable



				MeCN, 80 °C		
7	Amide Formation	Dienone	Amide	NH4OH, MeOH	86%	Not applicable
8	Oxidation- Fragmentat ion	Amide	Lactol	DMSO, Et <sub>3</sub> N, py·SO <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> ; then aq. HCl	Not specified	Not applicable
9	Mitsunobu Lactonizati on	Lactol	(-)- Echinospor in	PPh₃, DEAD, THF, -15 °C to rt	14%	Not applicable

### **Experimental Protocols**

Detailed methodologies for the key experiments in the total synthesis of (-)-**echinosporin** are provided below.

## Step 1 & 2: [2+2] Photocycloaddition and Enol Triflate Formation

A solution of dihydrofuran and cyclopentenone in acetone is irradiated with a Hanovia medium-pressure mercury lamp through a Pyrex filter. After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude bicyclic ketone is dissolved in THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise, followed by the addition of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf<sub>2</sub>). The reaction mixture is allowed to warm to -20 °C and then quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent and purified by column chromatography.

### **Step 3: Palladium-Catalyzed Carbomethoxylation**

To a solution of the enol triflate in a mixture of DMF and methanol are added palladium(II) acetate, triphenylphosphine, and triethylamine. The mixture is stirred under a carbon monoxide



atmosphere (1 atm). After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.

### **Step 4: Davis Hydroxylation**

The  $\alpha$ , $\beta$ -unsaturated ester is dissolved in THF and cooled to -78 °C. A solution of potassium bis(trimethylsilyl)amide (KHMDS) is added, followed by a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine). The reaction is quenched with saturated aqueous ammonium chloride and extracted. The organic extracts are dried and concentrated, and the resulting  $\alpha$ -hydroxy ester is purified by chromatography.

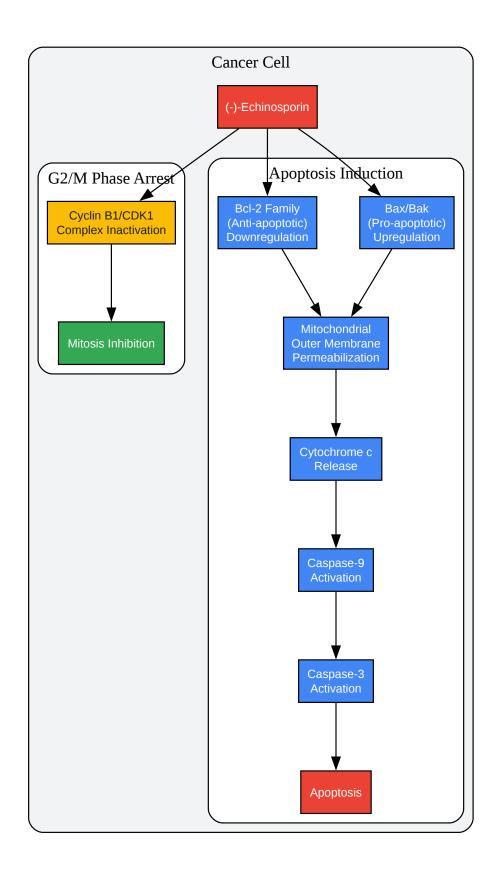
## Step 8 & 9: Oxidation-Fragmentation and Mitsunobu Lactonization

The amide intermediate is subjected to Parikh-Doering oxidation conditions (sulfur trioxide pyridine complex, triethylamine, DMSO in CH<sub>2</sub>Cl<sub>2</sub>) followed by an acidic workup to afford the lactol. The crude lactol is then dissolved in THF and cooled to -15 °C. Triphenylphosphine and diethyl azodicarboxylate (DEAD) are added sequentially. The reaction is allowed to warm to room temperature. After completion, the solvent is evaporated, and the residue is purified by preparative thin-layer chromatography to yield (-)-echinosporin.

# Visualizations Synthetic Pathway of (-)-Echinosporin









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### References

- 1. pubs.acs.org [pubs.acs.org]
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